molecular formula C19H20ClN5O2S B2777976 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone CAS No. 893915-98-5

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone

Cat. No. B2777976
M. Wt: 417.91
InChI Key: AWQJXMQKFDXELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • The compound is a synthetic organic molecule with a complex structure.

  • It contains a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, and a dimethylmorpholino substituent.

  • The sulfur atom in the thioether group is also part of the structure.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound in the available literature.





  • Molecular Structure Analysis



    • The molecular formula is C~20~H~21~ClN~6~OS.

    • The compound has a pyrazolo[3,4-d]pyrimidine ring fused with a phenyl ring.

    • The dimethylmorpholino group is attached to the pyrazolo[3,4-d]pyrimidine ring.

    • The thioether group (S) is connected to the pyrazolo[3,4-d]pyrimidine ring.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound were not found in the literature.





  • Physical And Chemical Properties Analysis



    • Unfortunately, I couldn’t retrieve specific physical and chemical properties for this compound.




  • Scientific Research Applications

    Antimicrobial and Anticancer Agents

    Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, and also showed good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

    Antioxidant and Antitumor Agents

    Thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives have been designed and synthesized as potential antioxidant and antitumor agents. Pharmacological tests indicated significant antitumor and antioxidant activity for certain compounds (Abu‐Hashem, El-Shehry, & Badria, 2010).

    Insecticidal Evaluation

    Pyrazole-based tetrahydropyrimidine derivatives have been synthesized and evaluated for their insecticidal activity, with some exhibiting 100% mortality against specific pests. This study underscores the potential use of such compounds in agricultural pest control (Halim, Ramadan, Rizk, & El-hashash, 2020).

    Fungicidal Activity

    Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing specific moieties were synthesized and showed moderate inhibitory activity against Gibberella zeae, indicating potential fungicidal applications (Liu, He, Kai, Li, & Zhu, 2012).

    Safety And Hazards



    • Safety data for this compound is not readily available.

    • As with any chemical, caution should be exercised during handling and use.




  • Future Directions



    • Investigate potential applications in drug discovery or material science.

    • Explore its interactions with biological targets.

    • Conduct further studies to elucidate its properties and potential uses.




    Please note that due to limited information, some sections remain incomplete. For a comprehensive analysis, additional research and experimental data would be necessary. 🧪🔬


    properties

    IUPAC Name

    2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20ClN5O2S/c1-12-8-24(9-13(2)27-12)17(26)10-28-19-16-7-23-25(18(16)21-11-22-19)15-5-3-14(20)4-6-15/h3-7,11-13H,8-10H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AWQJXMQKFDXELH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CN(CC(O1)C)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20ClN5O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    417.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone

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